REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]([CH2:8][CH:9]2[CH2:11][CH2:10]2)[C:4](=[O:12])[CH:3]=1.O[C:14]1C=CN(CCC(C)C)C(=O)C=1.C1(CN2C=CC(O)=CC2=O)CC1.C(OC1C=CNC(=O)C=1)C1C=CC=CC=1.BrCCC(C)C>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]([CH2:8][CH2:9][CH:11]([CH3:10])[CH3:14])[C:4](=[O:12])[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(N(C=C1)CC1CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC(N(C=C1)CCC(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)CN1C(C=C(C=C1)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(NC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared by the same method
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(N(C=C1)CCC(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |